molecular formula C12H16O3 B12095646 Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- CAS No. 104972-10-3

Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]-

Cat. No.: B12095646
CAS No.: 104972-10-3
M. Wt: 208.25 g/mol
InChI Key: PAXBEXJJMTYDKY-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- is an organic compound with the molecular formula C12H16O3 This compound is characterized by the presence of a methoxy group and an isopropoxy group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- typically involves multi-step organic reactions. One common method involves the alkylation of 3-methoxy-4-hydroxyacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]- is unique due to the presence of both methoxy and isopropoxy groups on the phenyl ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in the synthesis of specialized organic compounds and potential therapeutic agents .

Properties

CAS No.

104972-10-3

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-(3-methoxy-4-propan-2-yloxyphenyl)ethanone

InChI

InChI=1S/C12H16O3/c1-8(2)15-11-6-5-10(9(3)13)7-12(11)14-4/h5-8H,1-4H3

InChI Key

PAXBEXJJMTYDKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)C)OC

Origin of Product

United States

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